2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10O3 It features a cyclopropane ring substituted with a carboxylic acid group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by functional group transformations to introduce the hydroxy and carboxylic acid groups.
Cyclopropanation: The cyclopropane ring can be formed using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxocyclopropane-1-carboxylic acid.
Reduction: Formation of 2-(4-Hydroxyphenyl)cyclopropane-1-methanol.
Substitution: Formation of 2-(4-Alkoxyphenyl)cyclopropane-1-carboxylic acid.
Scientific Research Applications
2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)cyclopropane-1-methanol
- 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
- 2-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid
Uniqueness
2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This structural feature distinguishes it from similar compounds with larger ring systems, such as cyclohexane derivatives. The presence of both hydroxy and carboxylic acid groups also provides versatile functionalization options, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPUQNBJRXMDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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